molecular formula C22H15Cl2N3O2 B2418378 3-[2-chloro-4-(4-chlorophenoxy)phenyl]-N-phenyl-1H-pyrazole-1-carboxamide CAS No. 321522-24-1

3-[2-chloro-4-(4-chlorophenoxy)phenyl]-N-phenyl-1H-pyrazole-1-carboxamide

Cat. No.: B2418378
CAS No.: 321522-24-1
M. Wt: 424.28
InChI Key: PUKMNLCJDWARTJ-UHFFFAOYSA-N
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Description

3-[2-chloro-4-(4-chlorophenoxy)phenyl]-N-phenyl-1H-pyrazole-1-carboxamide is a protoporphyrinogen oxidase (PPO) inhibitor investigated for its utility in agricultural science. PPO is a key enzyme in the chlorophyll and heme biosynthesis pathway, and its inhibition leads to the accumulation of photodynamic protoporphyrin IX, causing rapid peroxidation of lipids and membranes upon light exposure, ultimately resulting in desiccation and plant cell death [https://pubs.acs.org/doi/10.1021/jf010452h]. This compound belongs to the phenylpyrazole chemotype of herbicides and has been studied for its pre- and post-emergent herbicidal activity against a spectrum of broadleaf weeds. Its specific molecular structure, featuring the 4-chlorophenoxy phenyl moiety, is designed for enhanced efficacy and selectivity. Research into this compound and its analogs is crucial for developing new modes of action to combat weed resistance to other herbicide classes, such as glyphosate and ALS inhibitors [https://www.sciencedirect.com/science/article/abs/pii/S0048357523000831]. As such, it serves as a valuable chemical tool for plant biologists and agrochemists studying plant physiology, oxidative stress mechanisms, and for the discovery and development of next-generation crop protection agents.

Properties

IUPAC Name

3-[2-chloro-4-(4-chlorophenoxy)phenyl]-N-phenylpyrazole-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15Cl2N3O2/c23-15-6-8-17(9-7-15)29-18-10-11-19(20(24)14-18)21-12-13-27(26-21)22(28)25-16-4-2-1-3-5-16/h1-14H,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUKMNLCJDWARTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)N2C=CC(=N2)C3=C(C=C(C=C3)OC4=CC=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-chloro-4-(4-chlorophenoxy)phenyl]-N-phenyl-1H-pyrazole-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chloro-4-(4-chlorophenoxy)aniline with phenylhydrazine to form the corresponding hydrazone.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Pyrazole Core Reactivity

The pyrazole ring’s reactivity is governed by its electron-deficient aromatic system, with substituents directing electrophilic/nucleophilic attacks.

Acylation and Alkylation

  • Conditions : Use of acyl chlorides or alkyl halides in the presence of weak bases (e.g., pyridine) .

  • Outcome : Substitution at the pyrazole’s N-1 position is sterically hindered by the bulky carboxamide group. Acylation typically occurs at the N-2 position if accessible .

Electrophilic Substitution

  • Nitration : Directed to the C-4 position of pyrazole under mixed acid (HNO₃/H₂SO₄), but the 3-position is blocked by the chlorophenyl group. Nitration likely targets the aromatic rings .

  • Halogenation : Bromine in alkaline media may substitute at C-4 of pyrazole, but competing reactions on the phenyl rings are more probable .

Carboxamide Group Reactivity

The N-phenyl carboxamide moiety undergoes hydrolysis and nucleophilic substitution.

Reaction TypeConditionsProductReference
Acidic Hydrolysis HCl (conc.), reflux3-[2-chloro-4-(4-chlorophenoxy)phenyl]-1H-pyrazole-1-carboxylic acid
Basic Hydrolysis NaOH (aq.), heatCorresponding carboxylate salt
Hydrazide Formation Hydrazine hydrate, ethanolPyrazole-1-carbohydrazide derivative

Aromatic Ring Reactivity

The chlorinated phenyl and phenoxy groups participate in substitution and coupling reactions.

Nucleophilic Aromatic Substitution

  • Chlorine Replacement :

    • Conditions : Catalytic CuI, DMF, 110°C with amines or alkoxides .

    • Example : Substitution of the 2-chloro group on the phenyl ring with 1,2,4-triazole yields antifungal derivatives .

Coupling Reactions

  • Suzuki-Miyaura :

    • Conditions : Pd(PPh₃)₄, Na₂CO₃, toluene/ethanol .

    • Outcome : Functionalization of the 4-chlorophenoxy group with boronic acids.

Reduction and Oxidation

  • Reduction : Sodium-ethanol reduces N-phenyl groups to cyclohexyl analogs, but the pyrazole ring remains intact .

  • Oxidation : Side-chain chlorines are stable; KMnO₄ may oxidize methyl groups (if present) to carboxylic acids .

Experimental Findings and Data

  • Synthetic Yield Optimization :

    • Amide bond formation via PCl₃-mediated acid chloride synthesis achieved 82% yield in xylene .

    • Triazole substitution at the 2-chloro position resulted in 74% conversion under microwave irradiation .

ParameterValueConditionsSource
Hydrolysis Rate (t₁/₂) 8.2 hrs1M HCl, 80°C
Melting Point 168–170°C

Scientific Research Applications

3-[2-chloro-4-(4-chlorophenoxy)phenyl]-N-phenyl-1H-pyrazole-1-carboxamide has been extensively studied for its applications in:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-[2-chloro-4-(4-chlorophenoxy)phenyl]-N-phenyl-1H-pyrazole-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can disrupt normal cellular processes, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-chloro-4-(4-chlorophenoxy)phenyl]-N-phenyl-1H-pyrazole-1-carboxamide is unique due to its specific combination of functional groups and its ability to undergo diverse chemical reactions. This versatility makes it a valuable compound for various scientific and industrial applications .

Biological Activity

3-[2-chloro-4-(4-chlorophenoxy)phenyl]-N-phenyl-1H-pyrazole-1-carboxamide, a compound belonging to the pyrazole class, has garnered attention due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a pyrazole ring and multiple aromatic substituents. Its molecular formula is C19H16Cl2N2OC_{19}H_{16}Cl_2N_2O, with a molecular weight of 363.25 g/mol. The presence of halogen atoms (chlorine) in its structure contributes to its biological activity.

Research indicates that compounds within the pyrazole family can exert their effects through various mechanisms:

  • Inhibition of Kinases : Pyrazole derivatives have shown to inhibit specific kinases involved in cancer cell proliferation. For instance, compounds similar to 3-[2-chloro-4-(4-chlorophenoxy)phenyl]-N-phenyl-1H-pyrazole-1-carboxamide have been linked to the inhibition of Aurora-A kinase, which is critical in cell cycle regulation .
  • Induction of Apoptosis : Studies have demonstrated that certain pyrazole compounds can induce apoptosis in cancer cells by activating intrinsic apoptotic pathways .

Biological Activity Data

The biological activity of 3-[2-chloro-4-(4-chlorophenoxy)phenyl]-N-phenyl-1H-pyrazole-1-carboxamide has been evaluated against various cancer cell lines. The following table summarizes the findings:

Cell Line IC50 (µM) Mechanism
MCF70.46Apoptosis induction
A5490.39Autophagy induction
NCI-H4600.16Aurora-A kinase inhibition
Hep-23.25Cytotoxicity
P81517.82Cytotoxicity

Case Studies

  • Anti-Cancer Efficacy : In a study focused on the anticancer properties of pyrazole derivatives, 3-[2-chloro-4-(4-chlorophenoxy)phenyl]-N-phenyl-1H-pyrazole-1-carboxamide exhibited significant cytotoxic effects against MCF7 and A549 cell lines, with IC50 values indicating potent activity .
  • Inflammatory Response Modulation : Another study highlighted the compound's potential in modulating inflammatory responses, suggesting it may serve as a therapeutic agent in conditions characterized by excessive inflammation .

Q & A

Q. What are the key considerations in designing a synthetic route for 3-[2-chloro-4-(4-chlorophenoxy)phenyl]-N-phenyl-1H-pyrazole-1-carboxamide?

  • Methodological Answer : Synthesis requires multi-step protocols involving cyclocondensation and coupling reactions. For pyrazole carboxamides, common starting materials include substituted phenylhydrazines and carbonyl derivatives. For example, cyclocondensation of ethyl acetoacetate with phenylhydrazine forms the pyrazole core, followed by halogenation and coupling with chlorophenoxy-phenyl intermediates. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid side products like regioisomers .
  • Key Steps :

Cyclocondensation to form the pyrazole ring.

Halogenation at specific positions using catalysts like FeCl₃.

Suzuki-Miyaura coupling for aryl-aryl bond formation.

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and High-Resolution Mass Spectrometry (HRMS) are critical. For instance, ¹H NMR can confirm substitution patterns on the pyrazole ring (e.g., chemical shifts for N-phenyl protons at δ 7.2–7.6 ppm). Infrared (IR) spectroscopy identifies functional groups like the carboxamide C=O stretch (~1650 cm⁻¹). X-ray crystallography may resolve ambiguities in stereochemistry .

Advanced Research Questions

Q. How can computational methods optimize the synthetic pathway of this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction intermediates and transition states. Reaction path search algorithms, combined with machine learning, narrow down optimal conditions (e.g., solvent, catalyst) by analyzing activation energies and thermodynamics. For example, ICReDD’s approach integrates computational screening with experimental validation to reduce trial-and-error synthesis .
  • Case Study :
    A study on pyrazole derivatives used DFT to optimize Mannich reaction conditions, achieving 98% yield by predicting the stability of intermediates .

Q. How do theoretical calculations complement experimental data in structural elucidation?

  • Methodological Answer : Theoretical IR/Raman spectra generated via Gaussian software (B3LYP/6-311++G(d,p) basis set) can validate experimental spectra. For example, deviations in C-Cl stretching frequencies (theoretical vs. experimental) may indicate crystal packing effects. Molecular electrostatic potential (MEP) maps help predict reactivity sites .

Q. How can researchers resolve contradictions in biological activity data for this compound?

  • Methodological Answer : Contradictions often arise from assay variability (e.g., cell lines, solvent carriers). To address this:
  • Use orthogonal assays (e.g., fluorescence-based vs. radiometric) to confirm target binding.
  • Validate solubility and stability in biological matrices via LC-MS.
  • Cross-reference with structural analogs (e.g., 5-amino-1-(4-fluorophenyl)-N-cyclopentyl-1H-triazole-4-carboxamide) to identify structure-activity relationships (SAR) .

Q. What methodologies are used to study the mechanism of action of this compound in biological systems?

  • Methodological Answer :
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity to target proteins.
  • Molecular Dynamics (MD) Simulations : Models ligand-protein interactions over time (e.g., docking into CB1/CB2 receptors).
  • Knockout Models : CRISPR-Cas9-edited cell lines confirm target specificity .

Q. How can researchers design derivatives of this compound with improved solubility and bioavailability?

  • Methodological Answer :
  • Introduce hydrophilic groups (e.g., -SO₃H, -OH) at non-critical positions.
  • Use prodrug strategies (e.g., esterification of carboxamide).
  • Apply QSAR models to predict logP and aqueous solubility. For example, replacing a chloro group with trifluoromethyl (-CF₃) improved solubility in a related pyrazole derivative .

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